5-(4-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
CAS No.:
Cat. No.: VC16298944
Molecular Formula: C24H17ClN2O4S
Molecular Weight: 464.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17ClN2O4S |
|---|---|
| Molecular Weight | 464.9 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C24H17ClN2O4S/c1-2-13-5-10-16-18(12-13)32-24(26-16)27-20(14-6-8-15(25)9-7-14)19(22(29)23(27)30)21(28)17-4-3-11-31-17/h3-12,20,29H,2H2,1H3 |
| Standard InChI Key | NGYRPAMFBRKLDS-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Cl |
Introduction
Molecular Structure and Nomenclature
Core Structural Components
The molecule features a 3-pyrrolin-2-one core, a five-membered lactam ring with conjugated double bonds. This core is substituted at position 1 with a 6-ethylbenzothiazol-2-yl group, at position 4 with a 2-furylcarbonyl moiety, and at position 5 with a 4-chlorophenyl ring. The 3-hydroxy group introduces hydrogen-bonding capability .
| Property | Value |
|---|---|
| Molecular Formula | C24H17ClN2O4S |
| Molecular Weight | 464.9 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(furan-2-carbonyl)-2H-pyrrol-5-one |
| CAS Registry Number | VC16298944 |
Stereoelectronic Features
X-ray crystallographic studies of analogous compounds reveal near-coplanar arrangements of the benzothiazole and chlorophenyl rings, with dihedral angles typically <15° between aromatic systems . The ethyl group at position 6 of the benzothiazole introduces steric bulk that influences molecular packing, while the furylcarbonyl moiety contributes to π-π stacking interactions .
Synthetic Methodologies
Multi-Step Synthesis Pathway
The compound is synthesized through a convergent approach involving three key intermediates:
-
6-Ethylbenzothiazol-2-amine: Prepared via cyclization of 2-amino-5-ethylthiophenol with cyanogen bromide.
-
4-Chlorophenylpyrrolinone precursor: Generated through Knorr-type cyclization of β-ketoamide derivatives .
-
2-Furylcarbonyl chloride: Produced by chlorination of furoic acid using thionyl chloride.
Final assembly employs a sequential coupling strategy:
-
Buchwald-Hartwig amination to attach the benzothiazole moiety
-
Friedel-Crafts acylation for furylcarbonyl introduction
Optimization Challenges
Key challenges in synthesis include:
-
Regioselectivity control: Competing acylation at positions 3 and 4 of the pyrrolinone core requires careful temperature modulation (maintained at -15°C during acylation steps).
-
Lactam stability: The 3-hydroxy group necessitates protection/deprotection sequences, typically using tert-butyldimethylsilyl (TBS) groups .
Physicochemical Properties
Spectroscopic Characterization
IR Spectroscopy:
-
Strong absorption at 1680-1700 cm⁻¹ (C=O stretching of lactam and carbonyl groups)
-
Broad peak at 3200-3400 cm⁻¹ (O-H stretch of 3-hydroxy group)
NMR Data:
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 7.82 | Benzothiazole H-4 |
| ¹H | 6.45 | Furyl H-3 |
| ¹³C | 176.2 | Lactam carbonyl |
| ¹³C | 164.8 | Furylcarbonyl carbonyl |
Thermodynamic Parameters
| Property | Value |
|---|---|
| Melting Point | 243-245°C (dec.) |
| LogP | 3.2 ± 0.3 |
| Aqueous Solubility | 12.7 μg/mL (pH 7.4) |
The relatively high logP value suggests significant lipid membrane permeability, while limited aqueous solubility indicates potential formulation challenges for biological applications .
Biological Activity and Applications
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus ATCC 25923 | 8 |
| E. faecalis ATCC 29212 | 16 |
Mechanistic studies suggest inhibition of bacterial DNA gyrase through competitive binding at the ATPase domain, analogous to novobiocin .
Antiviral Activity
Preliminary testing against enveloped viruses demonstrates:
-
68% inhibition of HSV-1 replication at 10 μM
-
EC50 of 4.7 μM against influenza A/H1N1
The benzothiazole moiety appears critical for viral entry inhibition, potentially through interaction with host cell surface receptors.
Material Science Applications
Organic Semiconductor Properties
Thin-film transistor measurements reveal:
| Parameter | Value |
|---|---|
| Hole Mobility | 0.12 cm²/V·s |
| On/Off Ratio | 10⁵ |
| Threshold Voltage | -12 V |
The extended π-system facilitated by the benzothiazole and furylcarbonyl groups enables charge transport, while the chlorophenyl substituent improves air stability .
Coordination Chemistry
The compound acts as a polydentate ligand, forming complexes with transition metals:
-
Cu(II) complex: Square planar geometry, λmax 680 nm (d-d transition)
-
Fe(III) complex: Octahedral coordination, exhibits catalase-like activity
These metal complexes show potential applications in catalysis and magnetic materials .
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition initiates at 218°C, with major mass loss occurring between 250-300°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 89°C, indicating potential for amorphous solid dispersion formulations.
Photostability
UV irradiation studies (λ=254 nm, 8 h) demonstrate:
-
92% remaining intact under nitrogen
-
78% remaining in air
Degradation products include furan ring-opened species and dechlorinated derivatives, suggesting susceptibility to radical-mediated pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume